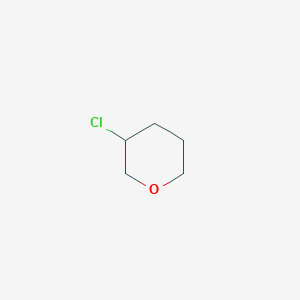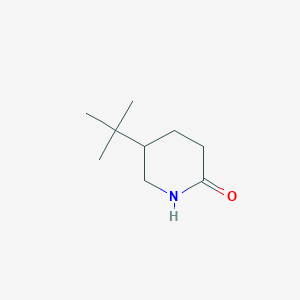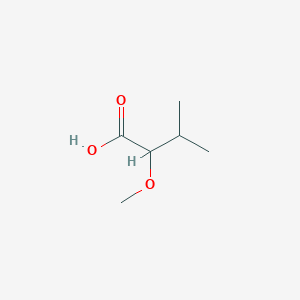
8-氯-2,3-二氢-1,4-苯并二噁杂环-5-羧酸
描述
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a chemical compound with the CAS Number: 66411-24-3 . It has a molecular weight of 214.6 . The IUPAC name for this compound is 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is 1S/C9H7ClO4/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-2H,3-4H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a powder at room temperature . The compound should be stored at room temperature .科学研究应用
合成和生物活性
抗惊厥活性:合成了基于1-(2,3-二氢-1,4-苯并二噁杂环-6-基)-环戊烷-1-羧酸的氨基酰胺和氨基酯,展示了潜在的抗惊厥活性。这项工作证明了相关苯并二噁杂环化合物在开发抗惊厥剂中的用途 (Arustamyan et al., 2019)。
手性合成应用:对粪肠杆菌亚种的研究。副粪肠杆菌导致了与1,4-苯并二噁杂环-2-羧酸相关的两种手性构型的有效制备方法,这对于合成治疗剂至关重要。这项工作强调了酶促过程在药物开发中实现对映体纯度方面的重要性 (Mishra et al., 2016)。
抗菌性质:六氢[1,4]二氮杂菲并[2,3-h]喹啉-9-羧酸及其衍生物的合成突出了潜在的抗菌活性,特别是对革兰氏阳性菌株。这些化合物增加了具有潜在治疗应用的分子库,用于对抗细菌感染 (Al-Hiari et al., 2008)。
脂肪酶催化的水解:来自粪肠杆菌属脂肪酶对1,4-苯并二噁杂环-2-甲酸甲酯的对映选择性水解的研究证明了1,4-苯并二噁杂环-2-羧酸的(S)对映体的产生,这是多沙唑嗪甲磺酸盐的关键中间体,突出了获得药物中间体的生物催化方法 (Varma et al., 2008)。
化学合成技术
- 新颖合成:对3-羟基-2,3-二氢-1,4-苯并二噁杂环-2-甲酰胺及其衍生物合成研究开辟了潜在治疗化合物的途径,说明了苯并二噁杂环衍生物在药物化学中作为前体的作用 (Bozzo et al., 2003)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
作用机制
Target of Action
Compounds containing a similar structure, benzo-1,4-dioxane, have been studied for their anti-inflammatory properties and their potential as α- and β- adrenergic antagonists .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to modulate their activity, leading to changes in cellular functions .
Biochemical Pathways
Based on the potential targets, it can be hypothesized that it may influence pathways related to inflammation and adrenergic signaling .
Result of Action
Based on the potential targets, it can be hypothesized that it may have anti-inflammatory effects and modulate adrenergic signaling .
属性
IUPAC Name |
5-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-2H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTLNBSAROMJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2O1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208788 | |
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
CAS RN |
66411-24-3 | |
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66411-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![8-Oxabicyclo[5.1.0]oct-2-ene](/img/structure/B3385805.png)
![2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3385811.png)